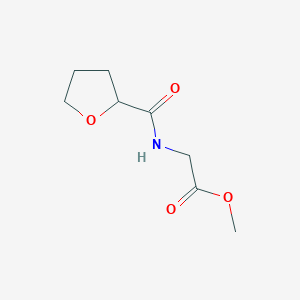![molecular formula C18H21FN2OS B4432988 1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)
1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine, also known as FPPTP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine involves the inhibition of SERT, which leads to increased levels of serotonin in the synaptic cleft. This, in turn, modulates various physiological processes, such as mood, appetite, and sleep. This compound has also been found to exhibit some affinity for other targets, such as the dopamine transporter and sigma receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, which are mediated by its interaction with SERT and other targets. It has been shown to modulate the release and reuptake of serotonin, dopamine, and norepinephrine, which are important neurotransmitters involved in mood regulation, reward processing, and stress response. This compound has also been found to affect the activity of various ion channels and receptors, such as the 5-HT1A receptor and the GABA receptor, which may contribute to its anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has several advantages for lab experiments. It is a potent and selective inhibitor of SERT, which makes it a valuable tool for studying the role of SERT in various physiological and pathological processes. This compound has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and brain penetration, which make it suitable for in vivo studies. However, this compound has some limitations as well. It has been found to exhibit some off-target effects, such as the inhibition of other neurotransmitter systems, which may complicate the interpretation of results. This compound is also a relatively new compound, and its long-term effects and safety profile are not well understood.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine in scientific research. One direction is to investigate its potential therapeutic applications in various neuropsychiatric disorders, such as depression, anxiety, and addiction. This compound may also be useful for studying the role of SERT in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to develop new derivatives of this compound with improved selectivity and pharmacokinetic properties, which may lead to the development of new drugs for the treatment of various disorders. Finally, more studies are needed to fully understand the mechanisms and effects of this compound, and to establish its safety profile for potential clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit potent binding affinity for SERT, which makes it a valuable tool for studying the role of SERT in various physiological and pathological processes. This compound has also been found to exhibit a range of biochemical and physiological effects, which are mediated by its interaction with SERT and other targets. While this compound has several advantages for lab experiments, it also has some limitations, and more studies are needed to fully understand its mechanisms and effects. Overall, this compound holds great potential for the development of new drugs and the advancement of scientific knowledge in various fields.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been extensively used in scientific research due to its unique properties. It has been found to exhibit potent binding affinity for the serotonin transporter (SERT), which makes it a valuable tool for studying the role of SERT in various physiological and pathological processes. This compound has also been used to investigate the interaction of SERT with other neurotransmitter systems, such as the dopamine and norepinephrine systems.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-2-3-17-12-14(13-23-17)18(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h4-7,12-13H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVWJWLCENINDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4432913.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,4,5-trimethoxybenzamide](/img/structure/B4432921.png)
![2-(2,6-dichlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4432925.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-[methyl(2-phenylethyl)amino]-3(2H)-pyridazinone](/img/structure/B4432929.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4432940.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4432947.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide](/img/structure/B4432958.png)

![2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432992.png)

